molecular formula C19H17N3O3S B12588308 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide CAS No. 877304-40-0

2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide

Cat. No.: B12588308
CAS No.: 877304-40-0
M. Wt: 367.4 g/mol
InChI Key: WCNGXKNSDKAZBW-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide is a chemical compound with the molecular formula C19H17N3O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups and a phenylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide typically involves the reaction of 4,6-dimethoxypyrimidine-2-thiol with N-phenylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide. The reaction temperature is maintained at around 150°C for optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide is unique due to its specific combination of a pyrimidine ring with methoxy groups and a phenylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

877304-40-0

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-N-phenylbenzamide

InChI

InChI=1S/C19H17N3O3S/c1-24-16-12-17(25-2)22-19(21-16)26-15-11-7-6-10-14(15)18(23)20-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,23)

InChI Key

WCNGXKNSDKAZBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)SC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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